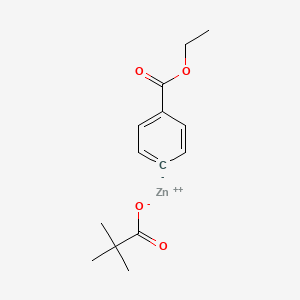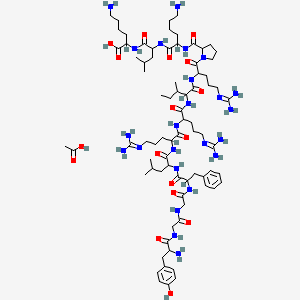
Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification with 2-hydroxypropyl groups enhances the solubility and bioavailability of the compound, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous solution, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin .
Industrial Production Methods
Industrial production of (2-Hydroxypropyl)-beta-cyclodextrin often employs large-scale reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:
Inclusion Complex Formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with (2-Hydroxypropyl)-beta-cyclodextrin include acids, bases, and various organic solvents. Reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH .
Major Products Formed
The major products formed from reactions involving (2-Hydroxypropyl)-beta-cyclodextrin are often inclusion complexes with guest molecules, which can be used to enhance the solubility and stability of pharmaceuticals, agrochemicals, and other compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypropyl)-beta-cyclodextrin has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism by which (2-Hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. This process involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin, which enhances the solubility and stability of the guest molecule . The compound also interacts with various molecular targets and pathways, such as increasing the expression of angiogenic factors like vascular endothelial growth factor A and platelet-derived growth factor BB .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Cyclodextrin: The parent compound, which has lower solubility compared to (2-Hydroxypropyl)-beta-cyclodextrin.
Gamma-Cyclodextrin: Another cyclodextrin derivative with a larger cavity size, used for different guest molecules.
Methyl-Beta-Cyclodextrin: A derivative with methyl groups, used to disrupt lipid rafts in cell membranes.
Uniqueness
(2-Hydroxypropyl)-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical .
Eigenschaften
Molekularformel |
C51H88O38 |
|---|---|
Molekulargewicht |
1309.2 g/mol |
IUPAC-Name |
5,15,25,35-tetrakis(hydroxymethyl)-10,20,30-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C51H88O38/c1-14(56)8-73-11-21-42-29(64)36(71)50(81-21)85-40-19(6-54)79-48(34(69)27(40)62)89-44-23(13-75-10-16(3)58)82-51(37(72)30(44)65)86-41-20(7-55)78-47(33(68)26(41)61)88-43-22(12-74-9-15(2)57)80-49(35(70)28(43)63)84-39-18(5-53)76-45(31(66)24(39)59)83-38-17(4-52)77-46(87-42)32(67)25(38)60/h14-72H,4-13H2,1-3H3 |
InChI-Schlüssel |
HKDZJADXHIXZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)COCC(C)O)CO)COCC(C)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)

![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)

![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)


![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)


![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
